![molecular formula C7H8Cl2N2 B2514553 2,4-Dichloro-5-ethyl-6-methylpyrimidine CAS No. 861033-35-4](/img/structure/B2514553.png)
2,4-Dichloro-5-ethyl-6-methylpyrimidine
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Description
2,4-Dichloro-5-ethyl-6-methylpyrimidine is a compound that belongs to the pyrimidine family, which is a class of heterocyclic aromatic organic compounds. Pyrimidines are important in many biological processes as they are fundamental components of nucleic acids, and they also serve as a scaffold for various pharmaceuticals. The compound is closely related to various derivatives that have been studied for their potential biological activities and uses in synthesis of other compounds.
Synthesis Analysis
The synthesis of related pyrimidine derivatives often involves cyclization and chlorination reactions. For instance, 4,6-dichloro-2-methylpyrimidine, a similar compound, was synthesized from acetamidine hydrochloride and dimethyl malonate through cyclization followed by chlorination with phosphorus oxychloride . Another related compound, 2-methyl-4,6-dichloro-5-aminopyrimidine, was prepared from diethyl acetamidomalonate and aceamidine hydrochloride by cyclization in the presence of EtONa, followed by chlorination and hydrolysis . These methods highlight the typical pathways for synthesizing chlorinated pyrimidine derivatives, which may be applicable to the synthesis of 2,4-dichloro-5-ethyl-6-methylpyrimidine.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives has been extensively studied using various spectroscopic and computational methods. For example, the crystal structure of 2-amino-4-chloro-5-(4-methylbenzyl)-6-methylpyrimidine was determined by single-crystal X-ray diffraction analysis, revealing details about the arrangement of atoms and the presence of disorder in the chlorine atom and methyl group . Quantum chemical calculations have also been performed to understand the geometrical, conformational, and electronic properties of these molecules .
Chemical Reactions Analysis
Pyrimidine derivatives undergo a variety of chemical reactions that are useful in medicinal chemistry and drug design. For instance, nonclassical 2,4-diamino-5-aryl-6-ethylpyrimidines have been synthesized and evaluated as inhibitors of dihydrofolate reductase, showing potential as antitumor agents . The utility of dichloro-nitropyrimidine derivatives in the synthesis of complex molecules like olomoucine also demonstrates the versatility of pyrimidine compounds in chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as their vibrational spectra, UV-Vis absorption, NMR chemical shifts, and nonlinear optical properties, have been characterized using various experimental and theoretical techniques. These studies provide insights into the stability, reactivity, and potential applications of these compounds. For example, the first hyperpolarizability of 2,4-dichloro-5-nitropyrimidine indicates its potential for non-linear optical applications . Similarly, the HOMO-LUMO analysis of various pyrimidine derivatives helps in understanding their electronic properties and potential as pharmaceutical agents .
Scientific Research Applications
Hybrid Catalysts in Synthesis
Research highlights the importance of hybrid catalysts in synthesizing pyranopyrimidine scaffolds, crucial for medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. Hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, have facilitated the development of 5H-pyrano[2,3-d]pyrimidine and its derivatives, demonstrating the potential for creating complex molecules that could include structures similar to 2,4-Dichloro-5-ethyl-6-methylpyrimidine (Parmar, Vala, & Patel, 2023).
Environmental Impact and Biodegradation of Herbicides
Another significant area of research is the environmental impact and biodegradation of herbicides, particularly 2,4-D (2,4-dichlorophenoxyacetic acid), which shares a part of its name and chemical characteristics with 2,4-Dichloro-5-ethyl-6-methylpyrimidine. Studies focus on the behavior of 2,4-D in agricultural environments, emphasizing the role of microorganisms in its degradation. This research is crucial for understanding how similar compounds might interact with and impact the environment, as well as potential pathways for mitigating pollution (Magnoli et al., 2020).
Sorption and Environmental Fate
The sorption and environmental fate of phenoxy herbicides, including those structurally related to 2,4-Dichloro-5-ethyl-6-methylpyrimidine, have been extensively reviewed. Understanding how these compounds interact with soil, organic matter, and minerals is essential for assessing their environmental impact and informing agricultural practices. Such studies provide insights into the persistence, mobility, and potential toxicity of these herbicides in various environmental compartments (Werner, Garratt, & Pigott, 2012).
properties
IUPAC Name |
2,4-dichloro-5-ethyl-6-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl2N2/c1-3-5-4(2)10-7(9)11-6(5)8/h3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXSIHGVSUSGLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(N=C1Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-5-ethyl-6-methylpyrimidine | |
CAS RN |
861033-35-4 |
Source
|
Record name | 2,4-dichloro-5-ethyl-6-methylpyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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